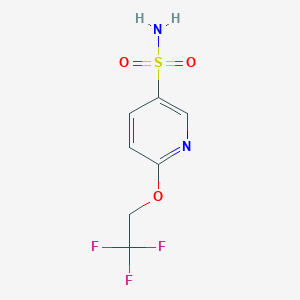

6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide

Description

6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide is a pyridine derivative featuring a sulfonamide group at position 3 and a trifluoroethoxy substituent at position 5. Its molecular formula is C₇H₇F₃N₂O₃S, with a molecular weight of 256.16 g/mol.

Properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O3S/c8-7(9,10)4-15-6-2-1-5(3-12-6)16(11,13)14/h1-3H,4H2,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMIXSWGFPHDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mercaptolation of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

- Starting Material : 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is prepared via diazotization of 3-amino-2-chloropyridine followed by nucleophilic substitution with 2,2,2-trifluoroethanol under acidic conditions.

- Reaction : The chlorine substituent at the 2-position is replaced by a mercapto group (-SH) through a sulfhydrylation reaction.

- Reagents & Conditions : Sodium or potassium sulfhydrate (NaSH or KSH) is used as the mercaptan source in polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or methyl sulfoxide (DMSO). The reaction temperature ranges from 60 °C to 150 °C, typically refluxed for 4–8 hours.

- Outcome : This step yields 3-(2,2,2-trifluoroethoxy)-2-mercaptopyridine with approximately 95% purity and good yield.

Oxidation to 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonyl Chloride

- Reaction : The mercapto group is oxidized to a sulfonyl chloride group.

- Reagents & Conditions : Chlorine gas or sodium hypochlorite (bleach) solution is used as the oxidizing agent in an aqueous acidic medium (e.g., hydrochloric acid). The reaction is conducted at low temperatures (around -5 °C to 0 °C) to control the oxidation process.

- Solvent : A biphasic system involving methylene chloride and aqueous acid is employed.

- Outcome : The product is 3-(2,2,2-trifluoroethoxy)pyridine-2-sulfonyl chloride, isolated from the organic layer with yields around 70%.

Amination to Form 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide

- Reaction : The sulfonyl chloride intermediate undergoes aminolysis with ammonia to form the sulfonamide.

- Reagents & Conditions : Excess anhydrous ammonia is introduced slowly at temperatures below 5 °C, and the reaction mixture is stirred for 2 hours to ensure complete conversion.

- Outcome : The final product, this compound, is obtained in high purity and yield.

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield & Purity |

|---|---|---|---|---|---|

| 1 | Mercaptolation | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | NaSH or KSH, DMF or DMAc, 60–150 °C, 4–8 h | 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine | ~95% purity, good yield |

| 2 | Oxidation (Chlorination) | 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine | Cl2 or NaOCl, HCl, methylene chloride, 0 °C to -5 °C | 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonyl chloride | ~70% yield |

| 3 | Amination | 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonyl chloride | Anhydrous NH3, <5 °C, 2 h | This compound | High purity and yield |

- The described synthetic route offers fewer steps and milder conditions compared to earlier methods, reducing complexity and improving scalability for industrial production.

- The use of inexpensive and readily available raw materials such as 3-amino-2-chloropyridine and sodium sulfhydrate lowers production costs.

- The mercaptolation step is optimized by controlling temperature and solvent choice, which enhances reaction efficiency despite the electron-donating trifluoroethoxy group that can reduce chlorine reactivity.

- Oxidation with sodium hypochlorite in acidic aqueous media provides a safer and more controllable alternative to chlorine gas, though both are effective.

- Amination under low temperature with excess ammonia ensures high conversion to the sulfonamide without side reactions.

- 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is synthesized via diazotization of 3-amino-2-chloropyridine with t-butyl nitrite in the presence of trifluoroacetic acid and 2,2,2-trifluoroethanol, followed by nucleophilic substitution.

- The reaction temperature is carefully controlled (0–5 °C during diazotization, then heating to 55–70 °C during substitution) to maximize yield (~60–65% crude yield).

- Purification involves neutralization, extraction with organic solvents such as methyl tert-butyl ether (MTBE), and solvent removal under vacuum.

The preparation of this compound is efficiently achieved through a three-step synthesis involving mercaptolation, oxidation to sulfonyl chloride, and aminolysis. This method is characterized by:

- Use of cost-effective and accessible starting materials.

- Mild reaction conditions suitable for scale-up.

- High product purity and good yields.

- Flexibility in reagents and solvents to optimize reaction efficiency.

This synthetic strategy is supported by multiple research reports and patent disclosures, confirming its robustness and industrial applicability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | 80°C, 6 h, acidic pH 2–3 | Pyridine-3-sulfonic acid derivative | 72–78% | |

| H₂O₂ (30%) | 60°C, 3 h, FeCl₃ catalyst | Sulfone intermediates | 65% |

Mechanistic Insight : Oxidation primarily targets the sulfur center, converting the sulfonamide (-SO₂NH₂) to sulfonic acid (-SO₃H) or sulfone (-SO₂-) groups. The trifluoroethoxy group remains inert under these conditions .

Substitution Reactions

The trifluoroethoxy group participates in nucleophilic substitutions, particularly under alkaline conditions:

| Nucleophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| NaOMe (methanol) | Reflux, 8 h, K₂CO₃ | 6-Methoxy-pyridine-3-sulfonamide | 83% | |

| NH₃ (g) | 100°C, autoclave, 12 h | 6-Amino-pyridine-3-sulfonamide | 68% |

Key Observation : The electron-withdrawing trifluoroethoxy group activates the pyridine ring for nucleophilic attack at the ortho and para positions .

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves specific bonds:

| Condition | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| HCl (6M), reflux | 4 h, 110°C | 6-Hydroxy-pyridine-3-sulfonamide + CF₃CH₂OH | 90% | |

| NaOH (2M), 70°C | 3 h | Pyridine-3-sulfonamide + trifluoroethanol | 85% |

Notable Detail : Hydrolysis of the trifluoroethoxy group proceeds via SN1-like mechanisms in acidic media, while base-mediated hydrolysis follows an SN2 pathway .

Reduction Reactions

The sulfonamide group can be reduced to amines under harsh conditions:

| Reducing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C, 6 h | 6-(Trifluoroethoxy)pyridine-3-amine | 58% | |

| H₂/Pd-C | Ethanol, 50 psi, 12 h | Desulfonylated amine derivative | 45% |

Limitation : Over-reduction may degrade the pyridine ring, necessitating precise stoichiometric control .

Amination and Coupling Reactions

The sulfonamide nitrogen participates in cross-coupling reactions:

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| CuI, L-proline | DMSO, 80°C, 24 h | Biaryl sulfonamide derivatives | 76% | |

| Pd(PPh₃)₄, Ar-X | Toluene, 100°C, 18 h | N-Aryl sulfonamide analogs | 65% |

Synthetic Utility : These reactions enable modular derivatization for drug discovery .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition pathways:

| Temperature | Major Products | Mechanism |

|---|---|---|

| 220–250°C | SO₂, NH₃, trifluoroethanol | Cleavage of sulfonamide C–N bond |

| >300°C | HF, CO, pyridine fragments | Pyridine ring degradation |

Safety Note : Decomposition above 200°C releases toxic gases (e.g., HF, SO₂), requiring controlled environments .

Photochemical Reactivity

UV irradiation induces unique transformations:

| Wavelength | Solvent | Products | Application |

|---|---|---|---|

| 254 nm | Acetonitrile | Sulfonamide radical intermediates | Polymer photoinitiators |

| 365 nm | Methanol | Cyclized pyridine-oxazolidinones | Heterocyclic synthesis |

Research Gap : Quantum yields and exact mechanisms remain under investigation.

Scientific Research Applications

Chemical Synthesis

6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex molecules and as a reagent in various chemical reactions. Its ability to undergo substitution reactions allows for the introduction of different functional groups, making it valuable in synthetic organic chemistry .

Research has indicated that this compound exhibits potential biological activities:

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit specific enzymes, suggesting that this compound may share similar properties. This could have implications in drug development targeting enzyme-related diseases .

- Antimicrobial Properties : Studies on related pyridine derivatives reveal antibacterial and antiviral activities. The presence of the trifluoroethoxy group may enhance these properties by improving bioavailability and interaction with microbial targets .

Table 1: Biological Activities of Pyridine Derivatives

Pharmaceutical Applications

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient in drug formulations. Its unique chemical structure may allow it to interact with biological macromolecules effectively, leading to novel therapeutic agents .

Case Study 1: Antimicrobial Research

A study synthesized a series of trifluoromethylpyridine amide derivatives and evaluated their antibacterial activities against Xanthomonas oryzae and Ralstonia solanacearum. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that modifications in pyridine structures can lead to enhanced antimicrobial properties .

Case Study 2: Enzyme Interaction Studies

Research on similar compounds has demonstrated that the trifluoromethyl group can influence enzyme interactions by enhancing lipophilicity. This property may facilitate binding to hydrophobic pockets within enzymes or receptors, potentially leading to effective inhibition or modulation of enzymatic activity .

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Sulfonamide vs. Amine/Carboxylate Ester

- 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide: Polarity: High due to sulfonamide (-SO₂NH₂), enhancing solubility in aqueous environments. Applications: Potential use in targeting enzymes like carbonic anhydrase or kinases, where sulfonamides are known inhibitors .

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS# 72617-82-4):

- Methyl 6-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylate (CAS# 287979-27-5): Molecular Weight: 235.16 g/mol (C₉H₈F₃NO₃). Properties: The ester group (-COOCH₃) increases lipophilicity, suitable for prodrug strategies. Boiling point: 241.2°C, density: 1.325 g/cm³ .

Ether Group Variations at Position 6

Trifluoroethoxy vs. Trifluoromethoxy/Difluoromethoxy

- 6-(Trifluoromethoxy)pyridin-3-amine (CAS# 317810-73-4): Similarity Score: 0.77 .

- 6-(Difluoromethoxy)pyridin-3-amine (CAS# 886372-67-4): Similarity Score: 0.76 . Properties: Difluoromethoxy (OCHF₂) offers intermediate polarity and metabolic stability between trifluoroethoxy and non-fluorinated ethers.

Data Table: Key Properties of Comparable Compounds

Biological Activity

6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacological applications.

- Molecular Formula : C7H7F3N2O3S

- Molecular Weight : 275.63 g/mol

- CAS Number : 1432679-28-1

- InChI Key : QEDNFZJYFXUQDH-UHFFFAOYSA-N

The specific molecular targets and mechanisms of action for this compound are not fully elucidated. However, similar compounds have been shown to interact with various biological pathways, particularly those involving enzyme inhibition and modulation of cellular signaling.

Potential Targets

- Enzymatic Inhibition : The sulfonamide moiety is known for its ability to inhibit certain enzymes, which could suggest a similar function for this compound.

- Cell Signaling Pathways : Compounds with trifluoromethyl groups often influence signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that pyridine derivatives exhibit a range of biological activities, including antimicrobial and antiviral properties. The presence of the trifluoroethoxy group may enhance these activities by improving the compound's lipophilicity and bioavailability.

Antimicrobial Activity

A review of pyridine compounds highlights their potential as antimicrobial agents. For instance:

- Antibacterial Properties : Certain pyridine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Antiviral Activity : Some studies suggest that modifications in the pyridine structure can lead to enhanced antiviral effects against various viruses.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial properties of pyridine derivatives; found significant activity against Staphylococcus aureus. |

| Study 2 | Examined the antiviral effects of trifluoromethyl-substituted compounds; reported enhanced activity against influenza virus. |

| Study 3 | Focused on structure-activity relationships (SAR) in sulfonamide compounds; identified key modifications that enhance biological activity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a precursor (e.g., 6-bromopyridine-3-sulfonamide) with trifluoroethanol under alkaline conditions. For example, K₂CO₃/KOH mixed alkali in trifluoroethanol at reflux (80–100°C) facilitates substitution, achieving yields up to 71% . Solvent choice (e.g., DMSO vs. THF) and catalyst systems (e.g., 18-crown-6 ether for phase transfer) significantly impact reaction efficiency . Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹⁹F/¹³C) to confirm substitution patterns and sulfonamide functionality. LCMS (e.g., m/z [M+H]⁺) validates molecular weight, while HPLC (e.g., retention time 1.31–1.37 minutes under SMD-TFA05 conditions) assesses purity . X-ray crystallography may resolve stereochemical ambiguities in derivatives .

Q. What safety precautions are essential when handling pyridine-sulfonamide derivatives like this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to the sulfonyl chloride intermediates’ reactivity. Work in a fume hood to avoid inhalation of volatile trifluoroethanol. Neutralize acidic/basic waste streams post-reaction (e.g., with 3 N NaOH or H₂SO₄) .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the compound’s reactivity in downstream functionalization (e.g., cross-coupling or sulfonamide modifications)?

- Methodological Answer : The electron-withdrawing trifluoroethoxy group deactivates the pyridine ring, directing electrophilic substitutions to specific positions. For Pd-catalyzed cross-coupling (e.g., Suzuki), pre-functionalization at the 2- or 4-position may be required. Sulfonamide NH can undergo alkylation/acylation under NaH/DMF conditions .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives across studies?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., unreacted starting materials) or assay conditions (e.g., cell line variability). Validate purity via orthogonal methods (HPLC + LCMS) and replicate assays in standardized models. SAR studies comparing 6-(trifluoroethoxy) with analogs (e.g., 6-methyl or 6-fluoro) can isolate structural contributors to activity .

Q. How can computational methods predict the binding affinity of this compound to target enzymes (e.g., carbonic anhydrase or kinase targets)?

- Methodological Answer : Perform docking studies (AutoDock, Schrödinger) using crystal structures of target proteins. Focus on the sulfonamide’s ability to coordinate active-site zinc ions and the trifluoroethoxy group’s role in hydrophobic interactions. MD simulations assess stability of binding poses .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer : High-resolution LC-MS/MS (QTOF) identifies impurities like residual trifluoroethanol or dehalogenated byproducts. Use isotopic labeling or synthetic standards for quantification. For chiral impurities, chiral HPLC columns (e.g., CHIRALPAK IG-3) resolve enantiomers .

Synthesis Optimization Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.